n,n,n',n'-Tetramethyl-1,10-decanediamine
Description
Contextualization within the Alkane-α,ω-diamines Family and Related Structures
N,N,N',N'-Tetramethyl-1,10-decanediamine belongs to the broader class of alkane-α,ω-diamines. These are organic compounds characterized by a central alkane chain with amino groups at its terminal positions (α and ω). The general formula for a primary alkane-α,ω-diamine is H₂N(CH₂)nNH₂, where 'n' represents the number of methylene (B1212753) groups. ebi.ac.uk In the case of this compound, the parent molecule is 1,10-decanediamine, which has a ten-carbon alkane chain. nist.govnist.gov
Alkanes themselves are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms and between carbon and hydrogen atoms. wikipedia.orglumenlearning.com This saturation results in alkanes being generally less reactive compared to other hydrocarbon species. lumenlearning.comlibretexts.org The reactivity of alkane-α,ω-diamines is primarily dictated by the terminal amino groups.
This compound is a derivative where the four hydrogen atoms of the two primary amino groups in 1,10-decanediamine are replaced by methyl groups. chemical-manufactures.comnih.gov This substitution transforms the primary diamine into a tertiary diamine, significantly altering its chemical properties and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C14H32N2 | chemical-manufactures.comchemicalbook.com |
| Molecular Weight | 228.42 g/mol | chemicalbook.combldpharm.com |
| CAS Number | 1938-62-1 | chemical-manufactures.comchemicalbook.comalfa-chemistry.com |
| Synonyms | 1,10-Bis(dimethylamino)decane, Tetramethyldecane-1,10-diamine | chemical-manufactures.commolbase.com |
Significance of Tertiary Diamines in Advanced Catalysis and Materials Science
Tertiary diamines, including tetramethylated structures, have garnered significant attention for their versatile applications in both catalysis and materials science.
In Advanced Catalysis: The presence of two tertiary amine groups within a single molecule allows these compounds to act as effective chelating ligands for metal ions and as catalysts in various organic reactions. chemicalbook.comnih.gov For instance, N,N,N',N'-Tetramethylethylenediamine (TMEDA), a shorter-chain analogue, is widely used to activate organolithium reagents and to enhance the rate of metalation reactions. chemicalbook.com It also plays a role in stabilizing and solubilizing organocopper reagents, facilitating reactions like the formation of silyl (B83357) enol ethers. chemicalbook.com
In the realm of polymerization, tertiary diamines like TMEDA are used in conjunction with initiators such as ammonium (B1175870) persulfate to catalyze the formation of polyacrylamide gels, which are crucial for separating proteins and nucleic acids. fishersci.ca The catalytic activity of diamines can be cooperative, where the two amine groups work in concert to facilitate a chemical transformation. acs.orgnih.gov In some catalytic systems, a tertiary amine group can be protonated to act as an acid, which then interacts with electrophiles. acs.orgnih.gov
In Materials Science: The bifunctional nature of diamines makes them excellent building blocks for polymers. Tertiary amines are integral components of various synthetic polymers and can act as cross-linking agents. ncert.nic.inbiosynth.com For example, N,N,N',N'-Tetramethyl-1,3-diaminopropane serves as a cross-linking agent by reacting with other functional groups to form a network structure. biosynth.com
Furthermore, amine-terminated polymers are utilized in the synthesis of advanced materials like epoxy thermoset networks and covalent adaptable networks (CANs). rsc.org These materials can exhibit desirable properties such as high thermal resistance. rsc.org Quaternary ammonium salts, which can be synthesized from tertiary amines, are also widely used as surfactants. ncert.nic.in
Historical Overview of Relevant Tetramethylated Diamine Research Paradigms
Research into tetramethylated diamines has evolved significantly, with much of the foundational work focusing on N,N,N',N'-Tetramethylethylenediamine (TMEDA) due to its utility and simpler structure. TMEDA has long been recognized as a versatile bidentate Lewis base ligand. chemicalbook.com Its ability to form stable chelate complexes with a wide range of metal ions has made it a staple in organometallic chemistry. chemicalbook.comfishersci.ca
Historically, a key research paradigm has been the use of TMEDA to modify the reactivity of organometallic reagents. It enhances the reactivity of reagents like organolithium compounds by breaking down their aggregate structures and forming more reactive monomeric species. chemicalbook.com This has been instrumental in the development of new synthetic methodologies.
The synthesis of tetramethylated diamines has also been a focus of research. A common method involves the reaction of a diamine with a methylating agent. For instance, a patented method describes the preparation of this compound by reacting 1,10-decanediamine with a dimethyl ester compound in an organic solvent. google.com Another general synthetic route involves the reaction of a dibromoalkane with dimethylamine. chemicalbook.com These synthetic advancements have been crucial for making these valuable compounds more accessible for research and industrial applications.
Scope and Emerging Research Trajectories for this compound
The future research landscape for this compound and related tertiary diamines is expanding into several promising areas.
One emerging trajectory is the development of novel catalytic systems. Recent studies have explored the use of tertiary amines in deaminative functionalization reactions, proceeding through the synthesis of diazenes under mild conditions. nih.gov This opens up new avenues for the transformation of amines into other functional groups.
In materials science, there is a growing interest in creating "smart" materials. The use of tertiary diamines as building blocks for covalent adaptable networks (CANs) is a significant area of research. rsc.org These materials have the potential for self-healing and reprocessability, contributing to a more circular economy for plastics. The longer, flexible decamethylene chain of this compound could impart unique properties to such polymers compared to its shorter-chain counterparts.
Another area of investigation is the application of tertiary diamines in gas capture and separation technologies. Certain tertiary diamines with ether functionalities have been shown to be effective in the deacidification of gas streams. google.com The specific properties of this compound in such applications remain a potential area for exploration.
Finally, the development of more sustainable and efficient synthetic methods for producing these amines continues to be a research priority. This includes exploring greener solvents and catalysts to reduce the environmental impact of their production.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N,N',N'-tetramethyldecane-1,10-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2/c1-15(2)13-11-9-7-5-6-8-10-12-14-16(3)4/h5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRMYWSNDPZDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations of N,n,n ,n Tetramethyl 1,10 Decanediamine
Established Synthetic Pathways for Long-Chain Tetramethyl Diamines
The preparation of N,N,N',N'-tetramethyl-1,10-decanediamine and similar long-chain tetramethyl diamines primarily relies on two robust and well-documented strategies: the alkylation of primary α,ω-diamines and reductive amination.
Alkylation Reactions of Primary α,ω-Diamines with Methylating Agents
A primary and straightforward method for synthesizing this compound involves the direct alkylation of 1,10-decanediamine with a suitable methylating agent. This approach is a cornerstone in the production of such tertiary amines.
A patented method details the preparation of N,N,N',N'-tetramethyl decamethylene diamine by reacting decamethylenediamine with a dimethyl ester compound. google.com The reaction is performed in an organic solvent, and the mass ratio of decamethylenediamine to the dimethyl ester compound is typically between 1:1 and 1:2. google.com Suitable dimethyl ester compounds include dimethyl carbonate, dimethyl phosphate, dimethyl phosphite, and dimethyl oxalate. google.com The reaction is quenched with an alkali such as sodium hydroxide (B78521), sodium carbonate, or sodium bicarbonate. google.com
The efficiency of the alkylation process is highly dependent on the optimization of reaction parameters. A key consideration is the stoichiometry of the reactants. For instance, in the synthesis of N,N,N',N'-trimethyl chitosan, the molar ratios of methyl iodide and sodium bicarbonate were found to be significant factors influencing the degree of trimethylation. nih.gov Similarly, for the synthesis of this compound, careful control of the ratio between 1,10-decanediamine and the methylating agent is crucial to maximize the yield of the desired tetramethylated product and minimize the formation of partially methylated or quaternary ammonium (B1175870) byproducts.
A specific patent highlights a method where decamethylenediamine is dissolved in an organic solvent and heated to a temperature between 10-50 °C before the addition of the methylating agent. google.com The choice of solvent and temperature plays a vital role in reaction kinetics and product purity. The patent further describes a refining process involving dissolution in an organic solvent, cooling, and the dropwise addition of an acid solution to precipitate the product as a salt, which can then be purified. google.com
Table 1: Alkylation Reaction Parameters for this compound Synthesis
| Parameter | Condition | Source |
| Starting Material | 1,10-Decanediamine | google.com |
| Methylating Agent | Dimethyl carbonate, Dimethyl phosphate, etc. | google.com |
| Solvent | Ethanol, Methanol (B129727), Acetonitrile, etc. | google.com |
| Temperature | 10-50 °C | google.com |
| Reactant Ratio (Diamine:Ester) | 1:1 to 1:2 (mass ratio) | google.com |
| Quenching Agent | Sodium hydroxide, Sodium carbonate, etc. | google.com |
The use of catalysts can significantly improve the rate and selectivity of methylation reactions. While direct alkylation can proceed without a catalyst, modern synthetic methods often employ catalytic systems to achieve higher efficiency under milder conditions. For example, transition-metal catalysts, such as those based on ruthenium, have been effectively used for the N-methylation of amines using methanol as the C1 source. nih.gov These "borrowing hydrogen" reactions offer an environmentally friendly alternative to traditional alkylating agents. nih.gov
Supported gold catalysts have also been reported for the N-methylation of amines using carbon dioxide and molecular hydrogen, providing good to excellent yields. sigmaaldrich.com While not specifically detailed for this compound, these catalytic approaches represent a promising area for future optimization of its synthesis.
Reductive Amination Approaches for Terminal Amine Functionalization
Reductive amination offers a powerful alternative to direct alkylation for the synthesis of tertiary amines like this compound. wikipedia.org This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine, which is then reduced to the corresponding amine. masterorganicchemistry.comlibretexts.org
For the synthesis of this compound, the process would typically start with 1,10-decanediamine and an excess of formaldehyde. The reaction proceeds through the formation of imine intermediates which are subsequently reduced. A key advantage of this method is that it avoids the formation of quaternary ammonium salts. wikipedia.orgyoutube.com
The Eschweiler-Clarke reaction is a classic example of reductive amination where a primary or secondary amine is methylated using excess formic acid and formaldehyde. wikipedia.orgjk-sci.comambeed.com The formic acid acts as the reducing agent, transferring a hydride to the imine intermediate. youtube.com This reaction is typically performed in an aqueous solution near boiling point. wikipedia.org
Reductive amination often provides better selectivity compared to direct alkylation. masterorganicchemistry.com Direct alkylation of primary amines with alkyl halides can be difficult to control, often leading to a mixture of mono-, di-, and tri-alkylated products, as well as quaternary ammonium salts. masterorganicchemistry.com Reductive amination, particularly the Eschweiler-Clarke reaction, circumvents this issue by stopping at the tertiary amine stage. wikipedia.org The formation of an iminium ion from a tertiary amine is not possible, thus preventing over-methylation. youtube.com
In terms of yield, a well-optimized reductive amination can be highly efficient. The choice of reducing agent is critical. While formic acid is traditional in the Eschweiler-Clarke reaction, other reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are also commonly used. masterorganicchemistry.comjk-sci.com Sodium cyanoborohydride is particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.comyoutube.com
Table 2: Comparison of Synthesis Methods for Tetramethyl Diamines
| Feature | Alkylation with Methylating Agents | Reductive Amination (Eschweiler-Clarke) |
| Selectivity | Can lead to mixtures of products | High selectivity for tertiary amines |
| Byproducts | Potential for quaternary ammonium salts | Avoids quaternary ammonium salt formation |
| Reagents | Alkyl halides, dimethyl esters | Formaldehyde, formic acid (or other reducing agents) |
| Control | Can be difficult to control product distribution | More controlled reaction |
| Generality | Widely applicable | A classic and reliable method |
Alternative Synthetic Routes and Novel Derivatization Strategies
Research into the synthesis of long-chain diamines continues to evolve, with novel strategies being developed. One such approach involves the Wittig olefination of N-protected α-amino aldehydes. nih.gov This method allows for the construction of long-chain diamines from readily available α-amino acids, offering flexibility in controlling the chain length. nih.gov
Another area of interest is the catalytic methylation of amines using environmentally benign C1 sources like carbon dioxide and methanol. nih.govsigmaaldrich.comnih.gov These methods, often employing transition metal catalysts, represent a greener approach to amine methylation.
Furthermore, derivatization strategies for long-chain diamines are being explored. For instance, the synthesis of chiral long-chain diamines and tetramines has been reported, starting from natural α-amino acids. nih.gov These chiral diamines have potential applications in various fields, including medicinal chemistry.
Synthesis of Substituted this compound Analogues (e.g., Catechol-Substituted Derivatives)
The synthesis of substituted analogues of this compound, particularly those incorporating functional moieties like catechol, involves multi-step synthetic routes. rsc.orgnih.gov Catechol derivatives are of interest due to their potential applications in areas such as antioxidant chemistry and materials science. mdpi.com A general strategy for preparing catechol-substituted diamine analogues can be adapted from established methods for synthesizing 4-substituted catechols. rsc.orgnih.gov
A plausible synthetic pathway involves an initial reductive amination reaction. This approach can be used to introduce a catechol group onto a diamine backbone. For instance, a three-step route has been successfully employed for the synthesis of other 4-substituted catechol compounds. nih.gov This process typically begins with the reductive amination of a suitable catechol precursor, such as 3,4-dihydroxybenzaldehyde, with a protected diamine. rsc.orgnih.gov This is followed by a deprotection step to reveal the second amine functionality, and finally, amidation or a similar coupling reaction to complete the synthesis of the target analogue. nih.gov
The initial reductive amination step is crucial for forming the carbon-nitrogen bond that links the catechol moiety to the diamine structure. This reaction can be followed by further modifications to achieve the desired N,N,N',N'-tetramethylated structure.
Table 1: Illustrative Reaction Scheme for Catechol-Substituted Diamine Analogue Synthesis
| Step | Reaction Type | Reactants | Reagents/Conditions | Product |
| 1 | Reductive Amination | 3,4-Dihydroxybenzaldehyde, Protected Diamine | Reducing Agent (e.g., NaBH₃CN) | Catechol-functionalized protected diamine |
| 2 | Deprotection | Catechol-functionalized protected diamine | Acid or Base (depending on protecting group) | Catechol-functionalized diamine |
| 3 | N-Methylation | Catechol-functionalized diamine | Methylating Agent (e.g., Formaldehyde/Formic Acid) | Catechol-substituted N,N,N',N'-tetramethyl diamine analogue |
Reaction Kinetics and Mechanistic Studies of Formation
Elucidation of Rate-Determining Steps in Diamine Synthesis
The synthesis of diamines, including this compound, often proceeds through the formation of intermediate species such as imines and enamines. acs.orgresearchgate.net In many synthetic routes, the rate-determining step can be influenced by several factors, including the nature of the reactants, catalysts, and reaction conditions.
Influence of Solvent Effects and Temperature on Reaction Progression
Solvent choice and reaction temperature are critical parameters that significantly impact the progression and outcome of this compound synthesis. The solvent not only dissolves the reactants but can also influence reaction rates and equilibrium positions through solute-solvent interactions. uchile.cl
In the synthesis of amides, which share similarities with diamine synthesis, strong donor solvents have been observed to affect the rotation around the carbon-nitrogen bond. uchile.cl This effect is also temperature-dependent. uchile.cl For the synthesis of this compound, a variety of organic solvents can be employed, including ethanol, methanol, acetonitrile, and acetone. google.com The choice of solvent can affect the solubility of intermediates and the final product, thereby influencing the ease of purification.
Temperature control is essential throughout the synthesis. A patented method for preparing this compound specifies distinct temperature ranges for different stages of the process. For example, the initial dissolution of the starting material, 1,10-decanediamine, is carried out at 10-50 °C. google.com In contrast, the crystallization step for purification is conducted at a much lower temperature range of -10 to 10 °C to maximize the yield of the purified product. google.com This demonstrates that precise temperature control is a key factor in achieving both high yield and high purity.
Table 2: Solvent and Temperature Parameters in this compound Synthesis
| Parameter | Stage | Conditions | Purpose | Reference |
| Solvent | Reaction/Purification | Ethanol, Methanol, Acetonitrile, Acetone, etc. | Dissolve reactants, influence reaction rate, facilitate purification | google.com |
| Temperature | Initial Dissolution | 10-50 °C | Ensure complete dissolution of starting materials | google.com |
| Temperature | Crystallization | -10-10 °C | Maximize product precipitation and purity | google.com |
Green Chemistry Principles in this compound Synthesis
Solvent-Free or Environmentally Benign Solvent Systems
The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the production process. A key area of focus is the use of solvent-free methods or the replacement of hazardous organic solvents with more environmentally benign alternatives. rsc.org
One approach to greener synthesis is the use of recoverable reaction media. For example, in reductive amination reactions, an acetonitrile-water azeotrope has been successfully used as a recoverable solvent system. rsc.org This minimizes solvent waste, which is a significant contributor to the environmental impact of chemical processes. rsc.org
Furthermore, some synthetic methods for this compound have been developed to specifically reduce the generation of wastewater. google.com This is a significant improvement over older methods that used aqueous solutions of reactants, leading to large volumes of contaminated water. google.com The use of catalytic systems, as opposed to stoichiometric reagents, also contributes to a greener process by reducing waste. buecher.de
Atom Economy and Waste Minimization in Production
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. science-revision.co.uk
The synthesis of this compound can be designed to have a high atom economy. For instance, methods with high conversion rates, such as those exceeding 95%, inherently possess good atom economy as they efficiently convert starting materials into the target molecule. google.com This contrasts with processes that have lower yields and produce significant amounts of unwanted byproducts, leading to a poor atom economy and increased waste disposal costs. scranton.edu
Waste minimization strategies are crucial for sustainable chemical production. yale.eduresearchgate.net In the context of this compound synthesis, this includes:
Optimizing reaction conditions to achieve high conversion rates and selectivity, thereby reducing the formation of side products.
Using catalytic methods to avoid the use of stoichiometric reagents that end up as waste. buecher.de
Implementing efficient purification techniques , such as crystallization, which can reduce the need for large volumes of solvents typically used in chromatography. google.com
By focusing on these principles, the production of this compound can be made more economically viable and environmentally sustainable.
Table 3: Green Chemistry Metrics for Chemical Synthesis
| Metric | Description | Goal in Green Synthesis | Relevance to Diamine Synthesis |
| Atom Economy | The ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. | Maximize (approaching 100%) | High conversion rates (>95%) in some methods indicate good atom economy. google.com |
| E-Factor (Environmental Factor) | The mass ratio of waste to desired product. | Minimize (approaching 0) | Reduced wastewater and byproduct formation lowers the E-Factor. google.com |
| Solvent Intensity | The total mass of solvent used per mass of product. | Minimize | Use of recoverable solvents or solvent-free conditions reduces solvent intensity. rsc.org |
Purification and Isolation Protocols for High-Purity this compound
The isolation of this compound in high purity is critical for its subsequent applications. Various laboratory and industrial-scale purification techniques are employed to remove starting materials, reaction byproducts, and other impurities. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the product. Common strategies include distillation, crystallization-based methods, and chromatography.
A multi-step refining process has been developed to achieve high-purity this compound. This process involves the selective precipitation of the diamine as a salt, followed by recrystallization and subsequent liberation of the free amine.
The initial step involves dissolving the crude this compound product in a suitable organic solvent. A variety of solvents can be utilized for this purpose, including ethanol, methanol, acetonitrile, acetone, dichloromethane, ethyl acetate (B1210297), isopropyl ether, and isopropanol, typically in a 1:5 to 1:10 mass ratio of the diamine to the solvent. nih.gov An acidic solution is then added dropwise to the solution to precipitate the diamine as a salt. Acids such as phosphoric acid, hydrochloric acid, sulfuric acid, acetic acid, and carbonic acid are suitable for this purpose. nih.gov This process is followed by heating the mixture to reflux to ensure complete dissolution of the solid, and then cooling to induce crystallization of the diamine salt. The crystallization temperature is typically controlled between -10°C and 10°C. nih.gov
Following crystallization, the purified salt is isolated, and the free base is regenerated by treatment with an alkali. A range of bases can be used, including triethylamine (B128534), pyridine, sodium carbonate, sodium hydroxide, and sodium bicarbonate, to adjust the pH to a range of 8-10. nih.gov In a specific documented example of this process, N,N,N',N'-tetramethyldecamethylenediamine hydrochloride was dissolved in water, and a 20% aqueous solution of sodium hydroxide was added to adjust the pH to 10. This resulted in the formation of this compound as a colorless oil with a purity of 99.95%, as determined by high-performance liquid chromatography (HPLC). nih.gov
Table 1: Example of Acid-Base Purification of this compound
| Step | Procedure | Reagents/Conditions | Observed Outcome | Purity |
| 1 | Dissolution of Salt | 450g N,N,N',N'-tetramethyldecamethylenediamine hydrochloride in 400g of water. | The salt dissolves to form a solution. | - |
| 2 | Neutralization | Dropwise addition of 300g of a 20% aqueous sodium hydroxide solution at 30°C. pH adjusted to 10. | A colorless oil separates from the aqueous layer. | - |
| 3 | Isolation | Liquid separation. | 354g of this compound is obtained. | 99.95% (by HPLC) |
Another effective method for the purification of this compound is reduced pressure distillation. This technique is particularly useful for separating the desired diamine from less volatile impurities. The process is typically carried out at a high temperature and under a significant vacuum. For instance, the crude product can be rectified at a temperature of 220°C and a pressure of -0.01 MPa. The fraction that distills at a gas phase temperature between 180°C and 200°C is collected as the high-purity product. nih.gov
Chromatographic techniques, while not extensively detailed in the literature specifically for the preparative purification of this compound, are widely used for the analysis and purification of similar aliphatic diamines and polyamines. nih.govomu.edu.tr Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods. gassnova.no For GC analysis, the compound is volatilized and separated on a capillary column. For HPLC, the diamine can be derivatized to enhance its detection by UV-visible or fluorescence detectors. omu.edu.tr In the absence of specific published preparative chromatographic methods for this compound, general protocols for aliphatic diamines can be adapted. This would typically involve using a normal-phase silica (B1680970) gel column or a reversed-phase column with a suitable solvent system, likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate or methanol, with the possible addition of a small amount of a basic modifier like triethylamine to improve peak shape and reduce tailing.
Coordination Chemistry of N,n,n ,n Tetramethyl 1,10 Decanediamine As a Ligand
Chelation Behavior with Transition Metal Ions
The coordination of N,N,N',N'-tetramethyl-1,10-decanediamine to transition metal ions is primarily dictated by the Lewis basicity of its tertiary amine nitrogen atoms and the significant flexibility of the decamethylene backbone. This flexibility allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers.
Formation of Stable Mononuclear and Polynuclear Metal Complexes
This compound can form both mononuclear and polynuclear complexes with transition metal ions. In a mononuclear complex, the ligand chelates to a single metal center, forming a large and flexible chelate ring. The long decyl chain can lead to unique coordination geometries and strain within the resulting ring.
The ability of the ligand to bridge two metal centers gives rise to polynuclear complexes. In such arrangements, each amine group coordinates to a different metal ion, leading to the formation of dinuclear or even polymeric structures. The nature of these complexes is influenced by factors such as the metal-to-ligand ratio, the type of metal ion, and the presence of other coordinating anions or solvent molecules.
While specific crystallographic data for complexes of this compound are not extensively reported in the literature, the structural motifs can be inferred from studies on analogous long-chain diamine ligands and, more broadly, from dinuclear copper(II) complexes. For instance, dinuclear copper(II) complexes with macrocyclic Schiff bases have been synthesized and structurally characterized, revealing intricate coordination environments. nih.gov In these analogues, copper(II) ions are often found in distorted coordination geometries, bridged by components of the ligand or by ancillary ligands like hydroxo or chloro groups. nih.gov
In a hypothetical dinuclear copper(II) complex with this compound, the two copper centers could be bridged by the long alkyl chain, with each copper ion also coordinated to other ligands, such as halides or solvent molecules, to satisfy their coordination spheres. The distance between the metal centers would be dictated by the conformation of the flexible decamethylene bridge. The coordination geometry around each copper(II) ion would likely be distorted square planar or square pyramidal, as is common for copper(II) complexes. semanticscholar.org
Table 1: Comparison of Coordination Parameters in Analogous Dinuclear Copper(II) Complexes
| Complex Type | Cu-Cu Distance (Å) | Bridging Ligand(s) | Coordination Geometry |
| Macrocyclic Schiff Base | ~3.1 | Phenolate, Hydroxo | Distorted Square Pyramidal |
| Carbamate Schiff Base | Not specified | Hydroxo | Not specified |
| Triethanolamine | Not specified | Hydroxo | Not specified |
This table presents data from analogous systems to infer potential structural features of this compound complexes.
The length of the alkyl chain in α,ω-diamines plays a crucial role in determining the stability of the resulting metal complexes. The formation of a chelate ring is entropically favored, a phenomenon known as the chelate effect. libretexts.orglibretexts.org However, the stability of the chelate is also dependent on the size of the ring formed.
Generally, five- and six-membered chelate rings are the most stable due to minimal ring strain. bohrium.com For this compound, chelation to a single metal ion would result in a large 13-membered ring. Such large rings are typically less stable than smaller rings due to increased conformational flexibility and potential for unfavorable steric interactions. rsc.org
Studies on a series of tetra-aza macrocycles have shown that increasing the chelate ring size beyond six members leads to a general decrease in complex stability. rsc.org This destabilization is not strongly dependent on the size of the metal ion. Therefore, it is expected that mononuclear complexes of this compound would be less stable than those of its shorter-chain analogues like N,N,N',N'-tetramethylethylenediamine (TMEDA), which forms a stable five-membered ring. The primary coordination mode for this long-chain diamine is therefore more likely to be as a bridging ligand in polynuclear systems, which avoids the formation of a large, strained chelate ring.
Ligand Field Effects and Electronic Properties of Metal Centers
The coordination of this compound to a transition metal ion influences the electronic properties of the metal center through ligand field effects. The tertiary amine donors are σ-donors, and their interaction with the d-orbitals of the metal ion leads to a splitting of these orbitals. The magnitude of this splitting, and thus the color and magnetic properties of the complex, depends on the geometry of the complex and the strength of the metal-ligand bonds.
Spectroscopic techniques such as UV-Vis spectroscopy can provide insights into the d-d electronic transitions and the coordination environment of the metal ion. While specific data for this compound complexes is scarce, studies on copper(II) complexes with similar N-donor ligands can provide a basis for prediction. For example, copper(II) complexes with tetradentate N-donor macrocycles exhibit distinct electronic spectra that are characteristic of their coordination geometry. rsc.org
Coordination Thermodynamics and Kinetics of Complex Formation
The thermodynamics and kinetics of complex formation provide crucial information about the stability and reactivity of metal complexes. Thermodynamic stability is quantified by the stability constant (log K), while kinetic studies reveal the rates and mechanisms of ligand exchange reactions.
For this compound, the long, flexible chain is expected to influence both the thermodynamics and kinetics of complexation. The formation of a large chelate ring in a mononuclear complex would likely have a less favorable enthalpy change compared to the formation of smaller, more rigid rings, although the entropic contribution could still be significant.
Kinetic studies on the formation and dissociation of copper(II) complexes with various amine ligands have shown that the rates can vary by several orders of magnitude depending on the ligand structure. ubc.ca The flexibility of the decamethylene chain in this compound might lead to a multi-step complexation process with potentially slower reaction rates compared to more rigid ligands.
Role in Redox-Active Metal Systems and Catalytic Cycles
Transition metal complexes containing this compound have the potential to participate in redox reactions and catalytic cycles. The ability of the metal center to exist in multiple oxidation states can be harnessed for catalytic transformations.
The nature of the ligand can significantly influence the redox potential of the metal center. nih.gov The electron-donating tertiary amine groups of this compound would tend to stabilize higher oxidation states of the metal. The flexibility of the ligand could also play a role by allowing for geometric changes that facilitate electron transfer processes.
While direct catalytic applications of this compound complexes are not well-documented, analogous copper complexes with amine ligands have been investigated as catalysts for various oxidation reactions. rsc.orgnih.gov For example, dinuclear copper(II) complexes have shown catalase-like activity, catalyzing the disproportionation of hydrogen peroxide. nih.gov It is conceivable that complexes of this compound could exhibit similar reactivity, potentially acting as catalysts in oxidation reactions or other transformations. The long alkyl chain might also impart solubility in nonpolar media, which could be advantageous in certain catalytic systems.
Investigation of Electron Transfer Processes within Metal-Diamine Complexes
No specific research data is available for electron transfer processes within metal complexes of this compound.
Catalytic Implications in Metal-Mediated Oxidations or Reductions (e.g., Iron Peroxide Catalysis)
There is no available information on the catalytic implications of this compound metal complexes in oxidations or reductions, including iron peroxide catalysis.
Heterodinuclear and Supramolecular Assembly Applications
Design and Synthesis of Multi-Metallic Systems Bridged by the Diamine
No specific examples of the design and synthesis of multi-metallic systems bridged by this compound have been found in the scientific literature.
Self-Assembly Processes Driven by Metal-Ligand Interactions
There is no available research on self-assembly processes specifically involving this compound and metal-ligand interactions.
Catalytic Applications of N,n,n ,n Tetramethyl 1,10 Decanediamine
Organic Catalysis and Base-Mediated Reactions
N,N,N',N'-Tetramethyl-1,10-decanediamine serves as a potent catalyst in various organic transformations, primarily owing to its nature as a sterically hindered, non-nucleophilic base. The presence of two tertiary amine groups, separated by a flexible ten-carbon chain, allows it to effectively deprotonate substrates without engaging in competing nucleophilic attack.
Role as a Non-Nucleophilic Organic Base in Specific Organic Transformations (e.g., Baylis-Hillman Analogues)
In reactions such as the Morita-Baylis-Hillman (MBH) reaction, a tertiary amine catalyst is essential. organic-chemistry.orgprinceton.edu The reaction typically involves the coupling of an activated alkene with an electrophile, such as an aldehyde. princeton.edu The mechanism commences with the Michael addition of the amine catalyst to the activated alkene, generating a zwitterionic enolate. princeton.edu This intermediate then adds to the aldehyde, and a subsequent elimination of the catalyst yields the functionalized product. princeton.eduwikipedia.org
The effectiveness of the amine catalyst is tied to its nucleophilicity and steric hindrance. While highly nucleophilic amines are required to initiate the reaction, excessive nucleophilicity or a lack of steric hindrance can lead to side reactions. This compound, with its two tertiary amine centers, can function effectively in this role. The long decane (B31447) chain provides flexibility and solubility, while the methyl groups on the nitrogen atoms provide sufficient steric bulk to discourage N-acylation or other side reactions, thus favoring the desired catalytic cycle. This positions it as a suitable, non-nucleophilic organic base for transformations analogous to the Baylis-Hillman reaction.
Catalysis in Condensation and Addition Reactions
The basic nature of this compound makes it an effective catalyst for various condensation and addition reactions. Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are often promoted by bases. savemyexams.com For instance, in esterification or amidation reactions, the diamine can act as a proton scavenger, driving the equilibrium towards the product side.
In the context of addition reactions, such as the Michael addition, the diamine can function as a base to generate the nucleophilic species (the enolate) from a pronucleophile. Its non-nucleophilic character is again advantageous, as it avoids competing with the intended nucleophile in adding to the electrophilic acceptor. The bifunctional nature of the diamine, with two basic sites, can potentially offer unique catalytic activity, possibly by coordinating to both the nucleophile and electrophile, thus orienting them for reaction.
Asymmetric Catalysis with Chiral Derivatives of the Diamine
The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically enriched compounds. nih.gov While this compound itself is achiral, its backbone can be modified to create chiral derivatives. By introducing stereocenters into the decane chain or by using chiral substituents on the nitrogen atoms, it is possible to design chiral diamine ligands.
These chiral diamines can be employed in metal-catalyzed asymmetric reactions. The two nitrogen atoms can chelate to a metal center, creating a chiral environment around the catalytic site. This chiral complex can then differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer. The principles of asymmetric catalysis using chiral ligands are well-established, and the structural framework of this compound provides a viable scaffold for the design of new chiral catalysts for a range of asymmetric transformations. nih.gov
Polymerization Initiators and Ligands in Controlled Polymerization Techniques
In the realm of polymer chemistry, this compound and similar multidentate amines are pivotal as ligands in controlled radical polymerization methods, most notably Atom Transfer Radical Polymerization (ATRP). nih.gov
Atom Transfer Radical Polymerization (ATRP) Systems
ATRP is a robust method for synthesizing polymers with controlled molecular weights, low polydispersity, and well-defined architectures. researchgate.netnih.gov The process relies on the reversible deactivation of growing polymer chains, which is mediated by a transition metal complex, typically copper-based. nih.govresearchgate.net The ligand's primary roles are to solubilize the metal salt in the organic media and to adjust the redox potential of the copper catalyst, which dictates the equilibrium between the active (radical) and dormant (halide-capped) polymer chains. cmu.edu
Multidentate amine ligands, such as this compound, are highly effective in this capacity. nih.gov They form stable complexes with the copper catalyst, influencing the polymerization kinetics and the degree of control over the process. nih.govcmu.edu The flexible decamethylene spacer in this compound allows the two amine functionalities to coordinate with the copper center, creating a chelate effect that enhances the stability and activity of the catalyst complex.
| Ligand Type | Key Structural Feature | Function in ATRP | Example |
|---|---|---|---|
| Bidentate Diamine | Two coordinating nitrogen atoms | Forms a chelate complex with the copper catalyst, influencing its solubility and redox potential. | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |
| Tridentate Amine | Three coordinating nitrogen atoms | Provides stronger coordination to the copper center, often leading to more active catalysts. | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) nih.gov |
| Tetradentate Amine | Four coordinating nitrogen atoms | Forms a highly stable complex, allowing for very active and well-controlled polymerization systems. | Tris(2-(dimethylamino)ethyl)amine (Me6TREN) nih.gov |
| Long-Chain Bidentate Diamine | Two nitrogen atoms separated by a long, flexible chain | Offers unique solubility properties and conformational flexibility in the catalyst complex. | This compound |
Ligand Design for Low Catalyst Loading and High Polymerization Control
A significant goal in the advancement of ATRP is to reduce the amount of copper catalyst required, which simplifies polymer purification and minimizes the environmental impact. The design of the ligand is paramount to achieving this. cmu.edu Highly active catalyst complexes can maintain control over the polymerization even at parts-per-million (ppm) levels of copper. cmu.edu
The activity of the ATRP catalyst is directly related to the electron-donating ability of the ligand. Ligands that increase the electron density on the copper center promote the activation step (Cu(I) to Cu(II)), leading to a faster polymerization rate. The structure of this compound, with its two tertiary amine groups, provides good electron-donating properties. Furthermore, the long, flexible decane bridge can influence the geometry and stability of the copper complex, which in turn affects its catalytic activity and the level of control over the polymerization. The design of ligands with optimal steric and electronic properties is a key strategy for developing ATRP systems that are efficient with low catalyst loadings. cmu.edu
| Design Factor | Principle | Impact on ATRP | Relevance of this compound |
|---|---|---|---|
| Electron-Donating Groups | Increases electron density on the metal center, stabilizing the higher oxidation state (Cu(II)). | Shifts the ATRP equilibrium towards the active species, increasing the polymerization rate. | The four methyl groups are electron-donating. |
| Chelation | Multidentate ligands form more stable complexes than monodentate ligands. | Enhances catalyst solubility and stability, preventing disproportionation or other side reactions. | The two amine groups can chelate to the copper center. |
| Steric Hindrance | Bulky groups around the metal center can influence the geometry and accessibility of the catalytic site. | Affects the rates of activation and deactivation, influencing the overall control of the polymerization. | Methyl groups provide moderate steric bulk. |
| Flexible Backbone | A flexible chain connecting the donor atoms allows the ligand to adopt an optimal geometry for coordination. | Can lead to a more stable and active catalyst complex. | The C10 alkyl chain provides significant flexibility. |
Influence on Molecular Weight Distribution and Chain End Functionality
In polymerization processes, particularly those that proceed via controlled mechanisms, the molecular weight distribution (MWD) is a critical parameter that dictates the material's physical and mechanical properties. This distribution is often quantified by the dispersity index (Đ), where a value close to 1.0 indicates a narrow distribution and more uniform polymer chains.
The addition of chelating agents like this compound can significantly influence the MWD. In processes like anionic polymerization, the diamine can coordinate to the metal cation of the initiator, leading to more uniform initiation events and consequently, narrower MWDs. core.ac.uk The ability to achieve a narrow, predictable molecular weight range is a key objective in synthesizing polymers with tailored properties. epo.org While broad MWDs are sometimes desirable for specific processing characteristics in commodity plastics, controlled polymerization techniques generally aim for low dispersity. rsc.org
Furthermore, the choice of catalytic system and additives impacts chain-end functionality. Methods to ensure high end-group fidelity often involve using functional initiators or terminating agents. escholarship.org The presence of a ligand like this compound can facilitate the efficient and quantitative incorporation of these functionalities by modulating the reactivity of the propagating chain end. This is crucial for the synthesis of block copolymers or for post-polymerization modifications where reactive chain ends are required. escholarship.orgmonash.edu
Anionic Polymerization and Organometallic Initiator Systems
This compound finds significant application as a modifier in anionic polymerization, particularly in systems initiated by organometallic compounds such as n-butyllithium. googleapis.com In nonpolar solvents like hexanes, organolithium initiators often exist as aggregates, which leads to slow and inefficient initiation. Tertiary diamines, including the shorter-chain analogue N,N,N',N'-tetramethylethylenediamine (TMEDA), are known to deaggregate these clusters by chelating the lithium cation. epo.orggoogleapis.com
This deaggregation and chelation process creates a more reactive, "looser" ion pair between the propagating carbanion and the lithium counter-ion. The increased reactivity accelerates the rate of polymerization significantly. For instance, in the polymerization of butadiene and styrene (B11656) using a lithio amine initiator, the addition of TMEDA allowed the reaction to proceed to approximately 100% conversion in 2.5 hours at 50°C. epo.orggoogleapis.com This principle is directly applicable to this compound, where the two nitrogen atoms coordinate to the lithium ion, enhancing its reactivity. The long decane chain of this specific diamine may further influence the solubility and stability of the initiator complex in the hydrocarbon solvent. googleapis.com
The use of such modifiers is a cornerstone of producing polymers with specific microstructures and properties, including elastomers with reduced hysteresis for applications like high-performance tires. googleapis.com
| Initiator System | Modifier | Monomers | Conditions | Conversion | Source |
| Lithio Amide | TMEDA (0.30 mol/mol Li) | Butadiene/Styrene (80/20 wt%) | Hexanes, 50°C, 2.5 hr | ~100% | epo.orggoogleapis.com |
Role as a Cross-linking Agent in Polymerization
While primary and secondary amines can act as direct cross-linking agents by reacting with functional groups like epoxides or isocyanates, tertiary amines such as this compound typically function as catalysts for cross-linking (curing) reactions. They are particularly effective in promoting the curing of epoxy resins and the formation of polyurethane foams and elastomers.
In other contexts, molecules with two reactive sites at opposite ends of a spacer are used as cross-linkers to form networked or star-shaped polymers. For example, N,N′-bis(acryloyl)cystamine, a diamine with terminal acryloyl groups, has been used as a cross-linker in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create core-crosslinked star polymers. researchgate.net Although this compound does not possess polymerizable groups itself, it could be chemically modified to create a bifunctional molecule capable of acting as a long-chain cross-linker.
Heterogeneous Catalysis and Immobilized Systems
Immobilizing homogeneous catalysts onto solid supports is a key strategy to bridge the gap between the high selectivity of homogeneous catalysts and the practical advantages of heterogeneous systems, such as easy separation and recyclability. researchgate.netresearchgate.net
Development of this compound-Functionalized Supports
The functional groups of this compound allow it to be grafted onto solid supports to create robust heterogeneous catalysts. A common strategy involves using supports with reactive surface groups that can form a covalent bond with the diamine or a derivative thereof.
A representative approach involves the use of Metal-Organic Frameworks (MOFs), such as MIL-101, which can be functionalized with amine groups. A bifunctional catalyst was synthesized by grafting a diamine (N,N'-dimethylethylenediamine, DMEDA) onto an amine-functionalized MOF. researchgate.net This method demonstrates a viable pathway for immobilizing diamines like this compound. The long decane chain could provide a flexible, hydrophobic linker arm, potentially influencing substrate access to the active sites. Other supports, such as silica (B1680970) or polymer resins functionalized with appropriate groups (e.g., chloromethyl or epoxy), could also be used for immobilization.
Enhanced Catalytic Activity and Recyclability in Solid-Phase Reactions
The primary benefits of immobilizing catalysts like this compound are enhanced stability and the potential for reuse over multiple reaction cycles. The covalent attachment to a solid support prevents the catalyst from leaching into the product stream, simplifying purification and reducing contamination.
Studies on related immobilized diamine catalysts have demonstrated exceptional recyclability. For example, the DMEDA-functionalized MOF catalyst was reused for eight consecutive cycles in the synthesis of N-aryl oxazolidin-2-ones without a significant loss of its catalytic activity. researchgate.net A hot filtration test, where the catalyst is removed mid-reaction, confirmed that the catalysis was truly heterogeneous, as the reaction stopped upon removal of the solid catalyst, indicating no active species had leached into the solution. researchgate.net
| Catalyst System | Reaction | Number of Cycles | Outcome | Source |
| DMEDA/IL-NH2-MIL-101 | Synthesis of N-aryl oxazolidin-2-ones | 8 | No significant loss of activity | researchgate.net |
This robust performance highlights the industrial potential of using immobilized diamine systems to create more sustainable and economical chemical processes. amazonaws.com
N,n,n ,n Tetramethyl 1,10 Decanediamine in Advanced Materials Science
Polymer Chemistry and Network Formation
Detailed research into the role of N,N,N',N'-tetramethyl-1,10-decanediamine in polymer chemistry and the formation of polymer networks is not present in the available scientific literature. The following sections are based on the potential, yet unconfirmed, applications of this compound, drawing parallels from similar diamine structures.
Cross-linking Agent in Thermoset and Elastomeric Polymer Systems
There is no specific data available on the use of this compound as a cross-linking agent in thermoset and elastomeric polymer systems. Cross-linking is a critical process for enhancing the properties of polymers, and diamines are a class of compounds often employed for this purpose. niscpr.res.innih.govdntb.gov.ua The two tertiary amine groups in this compound could potentially react with suitable functional groups in polymer chains, such as epoxides or isocyanates, to form a cross-linked network.
Scientific studies have not yet been conducted to determine how this compound might influence crosslink density and network topology. In theory, the concentration of the diamine and the reaction conditions would be key factors in controlling the degree of cross-linking. The long, flexible ten-carbon chain of the molecule could influence the topology of the resulting polymer network, potentially leading to materials with unique properties. However, without experimental data, this remains speculative.
The impact of this compound on the mechanical strength and thermal stability of polymers has not been investigated. Generally, cross-linking increases the rigidity and thermal resistance of polymers by restricting the movement of polymer chains. The specific contribution of the long aliphatic chain of this particular diamine to these properties would need to be determined through empirical research.
Monomer in the Synthesis of Novel Polymeric Materials
There are no published studies detailing the use of this compound as a monomer for the synthesis of new polymers. Its bifunctional nature, with two tertiary amine groups, suggests it could potentially be used in step-growth polymerization reactions. However, the reactivity of these tertiary amines would be a critical factor, and no such polymerization has been reported.
Modification of Polymer Architecture and Functionalization Strategies
The use of this compound for the modification of polymer architecture or as a tool in functionalization strategies is not documented in the scientific literature. In principle, the tertiary amine groups could be quaternized to introduce positive charges onto a polymer backbone, a common strategy for creating ion-containing polymers. This could be a potential avenue for future research.
Functional Materials Development
Given the lack of fundamental research into the polymerization and modification of polymers using this compound, there is consequently no information on its application in the development of functional materials.
Role in Anion Exchange Membrane (AEM) Synthesis for Electrochemical Applications
In the field of electrochemical devices such as fuel cells and electrolyzers, anion exchange membranes (AEMs) are critical components that facilitate the transport of anions while separating the electrodes. The chemical structure and properties of the cationic groups within the AEM polymer are paramount to its performance. While this compound itself is not ionic, it serves as a key precursor for forming the dicationic moieties that are essential for AEM functionality.
The primary role of this compound in AEMs is to be converted into quaternary ammonium (B1175870) cations. This is achieved through a quaternization reaction, typically with an alkyl halide, which transforms the neutral tertiary amine groups into positively charged quaternary ammonium groups. When this quaternized molecule is incorporated into a polymer backbone, it provides the fixed cationic sites necessary for attracting and transporting anions (e.g., hydroxide (B78521), OH⁻).
The long ten-carbon (decamethylene) chain of the diamine acts as a flexible spacer, connecting two cationic heads. This structure can be used to crosslink polymer chains or as a long side chain. The length of this spacer is crucial; it influences the mobility of the cationic groups and helps promote the formation of distinct microphase-separated structures within the membrane. mdpi.comnih.gov This separation between hydrophilic, ion-conducting domains and the hydrophobic polymer backbone is essential for creating efficient ion transport channels, leading to higher ionic conductivity. mdpi.comnih.gov Research on related systems with shorter diamine chains has shown that such flexible crosslinkers are an effective approach to developing high-performance AEMs. nih.govresearchgate.net
A significant challenge in AEM design is balancing high ionic conductivity with good dimensional stability. High water uptake is necessary for ion mobility but can lead to excessive swelling and loss of mechanical integrity. Incorporating this compound as a crosslinker is a recognized strategy to mitigate this trade-off. mdpi.com
By reacting the quaternized diamine with a polymer backbone, a crosslinked network is formed. This network restricts the movement of polymer chains, thereby controlling water uptake and reducing the swelling ratio of the membrane, even at elevated temperatures. mdpi.comnih.gov The long, flexible nature of the decamethylene chain allows for the formation of these crosslinks without making the membrane overly rigid or brittle. This strategy has been shown to be effective in improving the dimensional stability and water retention of AEMs, which is critical for their durability and long-term performance in fuel cells. mdpi.com
Precursor for Covalent Organic Framework (COF) Synthesis
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The synthesis of COFs typically requires precursors with specific reactive groups, most commonly primary or secondary amines, that can undergo condensation reactions to form the framework's linkages (e.g., imines, boronate esters).
This compound features tertiary amine groups. These groups are generally not reactive under the standard conditions used for COF synthesis and cannot form the directional, covalent bonds needed to build a crystalline framework. While diamines are a fundamental class of linkers in COF chemistry, it is the primary amine (-NH₂) functionality that participates in the framework-forming reactions. Therefore, this compound is not considered a suitable direct precursor for the synthesis of COF frameworks.
Formation of Ionic Liquids and Deep Eutectic Solvents
The structure of this compound makes it an ideal precursor for the synthesis of dicationic ionic liquids (DILs). iastate.edu DILs are a subset of ionic liquids where the cation consists of two cationic centers connected by a linker chain. These materials often exhibit unique properties compared to their monocationic counterparts, such as higher thermal stability and wider liquid ranges. iastate.edunih.gov
The synthesis involves the quaternization of both tertiary amine groups of the diamine, typically by reacting it with two equivalents of an alkyl halide. This creates a symmetrical dicationic salt. The properties of the resulting DIL are highly tunable based on the length of the connecting chain (the decamethylene group in this case), the alkyl groups added during quaternization, and the choice of the counter-anion. nih.govresearchgate.net Studies on various DILs have shown that the length of the linkage chain significantly influences physical properties like melting point, viscosity, and density. iastate.edumdpi.com Longer chains, such as the ten-carbon spacer from this compound, can increase the flexibility and configurational freedom of the cation, which in turn affects the packing efficiency and intermolecular forces within the liquid, often leading to lower melting points compared to those with very short linkers. iastate.edu
While the compound is a key precursor for DILs, its application in forming deep eutectic solvents (DESs) is not widely reported. DESs are typically formed by mixing a hydrogen bond acceptor (HBA), such as a quaternary ammonium salt like choline (B1196258) chloride, with a hydrogen bond donor (HBD), like urea, glycerol, or a carboxylic acid. nih.govuniversiteitleiden.nl this compound does not fit neatly into the conventional roles of either an HBA or HBD for DES formation.
| Dication Precursor | Linker Length | Resulting Cation Type | Observed Property Trends |
|---|---|---|---|
| N,N,N',N'-Tetramethyl-1,6-hexanediamine | 6 Carbons | Imidazolium-based | High thermal stability (decomposition > 400 °C) nih.gov |
| This compound | 10 Carbons | Pyrrolidinium-based | Generally wider liquid and thermal stability ranges compared to monocationic ILs iastate.edu |
| Various Diamines | Variable | Imidazolium-based | Melting points are influenced by cation symmetry and linker flexibility iastate.edunih.gov |
Surface Science and Interfacial Phenomena
The dual amine functionality and the long aliphatic chain of this compound and its quaternized derivatives make them interesting candidates for modifying the properties of surfaces and interfaces.
The adsorption of this compound onto a surface is dictated by the nature of the surface and the chemical form of the diamine. In its neutral form, the molecule possesses a long, nonpolar (hydrophobic) decane (B31447) chain and two polar tertiary amine end groups.
When quaternized, the molecule becomes a dicationic surfactant. This structure can strongly adsorb onto negatively charged surfaces (e.g., silica (B1680970), clays, certain polymers) primarily through powerful electrostatic interactions. tandfonline.com The two cationic heads can act as anchors to the surface, while the hydrophobic C10 chain can orient itself away from the surface, especially in an aqueous environment. This adsorption can fundamentally alter the surface properties. For example, adsorbing this molecule onto a hydrophilic, negatively charged surface can render it hydrophobic, a principle used in applications like mineral flotation and surface coating. tandfonline.com
Studies on similar long-chain alkyl amines have demonstrated that adsorption is influenced by factors such as pH, concentration, and the length of the alkyl chain. tandfonline.comncsu.edursc.org Longer chains generally lead to stronger hydrophobic interactions, which can enhance adsorption and the formation of self-assembled layers on a substrate. rsc.org By grafting or adsorbing molecules like quaternized this compound, surfaces can be endowed with new functionalities, such as antimicrobial properties or improved lubricity. nih.gov
| Adsorbate Type | Substrate | Primary Adsorption Mechanism | Effect of Chain Length |
|---|---|---|---|
| Long-chain alkyl amine | Silicates (e.g., quartz) | Electrostatic interaction, Hydrogen bonding tandfonline.com | Influences adsorption strength and surface coverage rsc.org |
| Quaternized amine | Textiles, Polymers | Covalent grafting or electrostatic adsorption nih.gov | Affects the final surface properties (e.g., hydrophobicity) |
| Alkyl amines | Lignin | Grafting to surface | Adsorption capacity for metal ions can be controlled by chain length, with an optimal length observed ncsu.edu |
Role as a Corrosion Inhibitor in Material Protection
This compound is a member of the long-chain aliphatic diamine family, a class of organic compounds recognized for their potential application as corrosion inhibitors in various industrial environments. While specific research focusing exclusively on this compound is limited, the extensive body of work on analogous long-chain amines and diamines provides a strong basis for understanding its probable role and efficacy in material protection. The fundamental mechanism of corrosion inhibition by such molecules involves their adsorption onto a metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govabechem.com
The effectiveness of organic corrosion inhibitors is largely dependent on their molecular structure. abechem.com Key features that influence their performance include the length of the hydrocarbon chain, the presence of heteroatoms (like nitrogen), and the electron density around these atoms. nih.gov In the case of this compound, the long ten-carbon (decane) backbone provides a significant hydrophobic shield. This aliphatic chain helps to create a dense, non-polar film on the metal surface, repelling aqueous corrosive species.
Studies on similar long-chain diamines have demonstrated their ability to function as mixed-type inhibitors, meaning they can suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. nih.gov The adsorption of these molecules on the metal surface blocks the active sites where these electrochemical reactions would otherwise occur.
The adsorption process of such inhibitors typically follows established adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. nih.govresearchgate.net The strength and nature of this adsorption (physisorption, chemisorption, or a combination of both) are critical to the inhibitor's performance under different conditions, such as temperature and the chemical composition of the corrosive environment.
While direct empirical data for this compound is not extensively published, the performance of structurally similar long-chain diamine inhibitors has been documented. For instance, research on other long-chain N-alkyl-1,3-propanediamines and bis-quaternary ammonium bromides has shown significant corrosion inhibition efficiencies. researchgate.netresearchgate.net These studies provide a valuable framework for predicting the potential effectiveness of this compound.
To illustrate the typical performance of such compounds, the following table presents hypothetical yet representative data for a long-chain diamine inhibitor based on published research for analogous compounds. This data is intended for illustrative purposes to demonstrate the expected performance trends.
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 | 12.5 | 0 |
| 50 | 3.1 | 75.2 |
| 100 | 1.5 | 88.0 |
| 200 | 0.8 | 93.6 |
| 400 | 0.5 | 96.0 |
This table is a representation of typical data for long-chain diamine corrosion inhibitors and is for illustrative purposes only.
The research on related compounds indicates that the inhibition efficiency generally increases with the concentration of the inhibitor, up to a certain point where the surface becomes saturated (the critical micelle concentration). researchgate.net The molecular structure of this compound, with its long hydrophobic chain and two nitrogen-containing functional groups, suggests it would be an effective corrosion inhibitor, particularly for carbon steel in acidic or neutral environments.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for the unambiguous determination of the molecular structure of n,n,n',n'-Tetramethyl-1,10-decanediamine in solution.
¹H and ¹³C NMR for Comprehensive Structural Confirmation
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The twelve protons of the four equivalent N-methyl groups would give rise to a sharp singlet. The protons on the methylene (B1212753) group adjacent to the nitrogen atom (α-CH₂) are expected to appear as a triplet, shifted downfield due to the electron-withdrawing effect of the nitrogen. The protons of the methylene group beta to the nitrogen (β-CH₂) would also likely appear as a multiplet. The remaining methylene groups in the central part of the decane (B31447) chain would produce a complex multiplet in the more upfield region of the spectrum, typical for aliphatic chains.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbon atoms of the N-methyl groups would appear as a single resonance. The α-carbon (adjacent to the nitrogen) would be significantly deshielded and thus appear at a lower field. The subsequent carbons of the decane chain (β, γ, δ, and ε) would have characteristic chemical shifts, generally moving to a higher field as their distance from the electron-withdrawing nitrogen atoms increases. Due to the symmetry of the molecule, only five signals are expected for the ten-carbon chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shift ranges are based on empirical data for similar aliphatic amines.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| N-CH₃ | ~2.2 | Singlet | ~45 |
| α-CH₂ | ~2.2-2.4 | Triplet | ~58-60 |
| β-CH₂ | ~1.4-1.6 | Multiplet | ~27-29 |
| γ-CH₂ | ~1.2-1.4 | Multiplet | ~26-28 |
| δ-CH₂ | ~1.2-1.4 | Multiplet | ~29-31 |
| ε-CH₂ | ~1.2-1.4 | Multiplet | ~29-31 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the tracing of the proton connectivity along the decane backbone, starting from the α-methylene protons and moving towards the center of the chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would provide a clear and unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.
Dynamic NMR Studies for Conformational Exchange and Rotational Barriers
The flexible nature of the decane chain in this compound allows for various conformational isomers to exist in equilibrium. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, can provide insights into these conformational exchange processes. At lower temperatures, the rate of conformational interconversion may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for protons or carbons in different conformations. By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the energy barriers for processes such as bond rotation.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is crucial for determining the precise molecular formula of this compound. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₄H₃₂N₂) is 229.2638. An experimental HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula. bldpharm.comchemicalbook.com
Table 2: Exact Mass Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass |
|---|---|---|
| C₁₄H₃₂N₂ | [M+H]⁺ | 229.2638 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion or protonated molecule of this compound), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural confirmation.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, the spectra are expected to be dominated by vibrations associated with the long polymethylene chain and the terminal N,N-dimethylamino groups.
The primary functional groups present in this compound are the C-H bonds of the methylene and methyl groups, the C-N bonds of the tertiary amine, and the C-C skeletal framework. The expected vibrational modes for these groups are detailed below.
Infrared (IR) Spectroscopy:
The IR spectrum is anticipated to show strong absorptions corresponding to the various stretching and bending vibrations of the alkyl groups.
C-H Stretching: The region between 2850 and 3000 cm⁻¹ is characteristic of C-H stretching vibrations. Specifically, symmetric and asymmetric stretches of the CH₂ groups in the decane backbone are expected to produce prominent peaks around 2855 cm⁻¹ and 2925 cm⁻¹, respectively. The C-H stretching of the N-methyl groups would also contribute to this region.
C-H Bending: The scissoring and rocking motions of the CH₂ groups typically appear in the 1450-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively. The presence of a long methylene chain may give rise to a characteristic progression of bands in the 1350-1180 cm⁻¹ range, corresponding to wagging and twisting modes.
C-N Stretching: The stretching vibration of the C-N bond in tertiary aliphatic amines is often observed in the region of 1000-1250 cm⁻¹. This peak can sometimes be weak and may overlap with other skeletal vibrations.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds.
C-H Stretching: Similar to the IR spectrum, the C-H stretching region (2800-3000 cm⁻¹) will be prominent in the Raman spectrum.
Skeletal Vibrations: The C-C stretching vibrations of the polymethylene chain are expected to be strong in the Raman spectrum, appearing in the 800-1200 cm⁻¹ region. For long-chain molecules, a characteristic "accordion-like" mode, or longitudinal acoustic mode (LAM), may be observed at low frequencies, the position of which is inversely proportional to the chain length.
C-N Stretching: The symmetric C-N stretching vibration is also Raman active and would be expected in a similar region as in the IR spectrum.
Due to the lack of direct experimental data for this compound, the following table presents a compilation of typical vibrational frequencies for the key functional groups based on data from analogous molecules like long-chain alkanes and other tertiary amines.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Assignment |
|---|---|---|---|
| ν(C-H) | 2850 - 3000 (strong) | 2850 - 3000 (strong) | Symmetric and asymmetric stretching of CH₂ and CH₃ groups |
| δ(C-H) | 1450 - 1470 (medium) | 1450 - 1470 (medium) | Scissoring/bending of CH₂ and CH₃ groups |
| ρ(CH₂) | 720 - 725 (medium) | - | Rocking of long methylene chain |
| ν(C-N) | 1000 - 1250 (weak-medium) | 1000 - 1250 (weak-medium) | Stretching of the tertiary amine C-N bond |
| ν(C-C) | - | 800 - 1200 (strong) | Skeletal stretching of the carbon backbone |
X-ray Diffraction (XRD) for Crystalline Solid-State Structures
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, insights into its likely solid-state packing can be gained from studies on long-chain aliphatic compounds and polyamides, which often exhibit ordered crystalline domains.
In the solid state, long-chain aliphatic molecules tend to pack in a parallel fashion to maximize van der Waals interactions between the methylene chains. This often results in a lamellar or layered structure. The conformation of the decamethylene chain is expected to be in a low-energy, all-trans (zigzag) conformation to minimize steric hindrance.
The crystalline form of this compound is likely to be influenced by the crystallization conditions, such as the solvent used and the temperature. Polymorphism, the ability of a substance to exist in more than one crystalline form, is a common phenomenon in long-chain organic molecules.
A hypothetical unit cell for crystalline this compound would likely belong to a lower symmetry crystal system, such as monoclinic or triclinic, which is common for such flexible molecules. The unit cell dimensions would be dependent on the chain length and the packing arrangement of the terminal groups.
The following table outlines the anticipated crystallographic parameters for this compound based on general knowledge of similar long-chain molecules. It is important to note that these are predictive and await experimental verification.
| Crystallographic Parameter | Predicted Value/System | Rationale |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | Common for flexible, long-chain organic molecules. |
| Space Group | P2₁/c or P-1 | Frequently observed for centrosymmetric molecules. |
| Molecular Conformation | All-trans (zigzag) polymethylene chain | Energetically most favorable conformation for alkyl chains. |
| Packing Motif | Lamellar (layered) structure | Driven by van der Waals interactions between parallel chains. |
Theoretical and Computational Studies of N,n,n ,n Tetramethyl 1,10 Decanediamine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
DFT calculations are a cornerstone of modern computational chemistry, used to solve the quantum mechanical equations that describe the electronic structure of molecules. Such calculations would provide fundamental insights into the properties of N,N,N',N'-Tetramethyl-1,10-decanediamine.
Elucidation of Electronic Structure and Reactivity Descriptors
A DFT study would typically begin by optimizing the molecule's geometry to find its lowest energy structure. From the resulting electronic wavefunction, numerous properties could be calculated. Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The nitrogen atoms' lone pairs would be expected to dominate the HOMO, indicating these sites are the primary centers for reaction with electrophiles and for metal coordination. A calculated electrostatic potential map would visualize electron-rich (negative) and electron-poor (positive) regions, highlighting the nucleophilic character of the terminal amine groups.
Hypothetical Reactivity Descriptors Table This table is for illustrative purposes only, as specific data is unavailable.
| Descriptor | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -5.5 eV | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | +1.2 eV | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability and reactivity |
Conformational Analysis and Energetics of Various Isomers
The long, flexible ten-carbon chain of this compound allows for a vast number of possible conformations (isomers resulting from rotation around single bonds). A thorough conformational analysis using quantum chemical methods would be computationally intensive. Researchers would systematically rotate the C-C and C-N bonds to identify local and global energy minima. The most stable conformers would likely be extended, linear shapes that minimize steric repulsion between different parts of the chain, known as anti-conformations. Gauche interactions, where parts of the chain are closer together, would result in higher-energy conformers. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments and its ability to act as a ligand.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
DFT calculations are also used to predict spectroscopic properties. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to confirm the molecule's structure and identify characteristic vibrational modes, such as C-H stretches, CH₂ bending, and C-N stretches. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR spectra. Without experimental or computational data specifically for this molecule, no such comparison can be made.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes.
Investigation of Solvent Effects and Intermolecular Interactions
MD simulations would be ideal for studying how this compound behaves in different solvents. In a nonpolar solvent, the molecule would likely adopt a variety of folded and extended conformations. In a polar solvent like water, the hydrophobic decane (B31447) chain would tend to collapse to minimize its contact with water, while the polar dimethylamino groups would interact favorably with water molecules through dipole-dipole interactions. Analysis of the simulation trajectories could yield information on hydration shells around the amine groups and the average conformation of the molecule in solution.
Modeling of Ligand-Metal Interactions and Complex Stability
As a diamine, this compound is a potential bidentate or bridging ligand for metal ions. MD simulations, often in combination with quantum mechanics (QM/MM methods), could be used to model how the ligand binds to a metal center. The flexibility of the decane chain would allow it to wrap around and chelate a single metal ion, forming a macrocycle-like complex. The stability of such a complex would depend on the metal ion's size, charge, and preferred coordination geometry. Simulations could help predict the most stable coordination mode and estimate the binding free energy, providing insights into the complex's stability. Such studies are common for similar ligands but have not been published for this compound.
Simulation of Polymerization Mechanisms and Polymer Chain Dynamics
Currently, there is a lack of published research detailing the simulation of polymerization mechanisms involving this compound. Computational chemistry offers powerful tools, such as molecular dynamics (MD) and quantum mechanics (QM) simulations, to investigate the intricate processes of polymer formation. These methods could, in principle, be applied to understand how this compound partakes in polymerization reactions, for instance, in the formation of polyamides or polyurethanes.
A hypothetical simulation study would likely involve the following:
Force Field Development: A crucial first step would be the development or validation of a force field that accurately describes the intramolecular and intermolecular interactions of this compound and the resulting polymer.
Reaction Modeling: Simulating the polymerization reaction itself, which could involve modeling the step-growth polymerization process, including the reaction kinetics and the evolution of molecular weight distribution.
Polymer Chain Dynamics: Once a polymer chain is formed in silico, MD simulations could be employed to study its dynamics. This would provide insights into properties like the radius of gyration, end-to-end distance, and segmental motion, which are crucial for understanding the macroscopic properties of the resulting polymer.
Without specific studies on this compound, it is not possible to present detailed research findings or data tables on its polymerization dynamics.
Computational Design of Novel Derivatives and Prediction of Properties
Similarly, the computational design of novel derivatives of this compound is an area that appears to be unexplored in the available scientific literature. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and in silico screening, are instrumental in the rational design of new molecules with desired properties.
A computational design study for derivatives of this compound could theoretically encompass:
Scaffold Modification: Modifying the basic structure of this compound by introducing different functional groups or altering the length of the decane chain.
Property Prediction: Using computational tools to predict the properties of these hypothetical derivatives. This could include physical properties like melting point and solubility, as well as performance-related characteristics if the intended application is known (e.g., as a curing agent, a monomer for specialty polymers, or a chelating agent).
Virtual Screening: Creating a virtual library of derivatives and screening them for specific properties to identify promising candidates for synthesis and experimental validation.
The absence of such computational studies in the literature means that no data tables with predicted properties of novel derivatives of this compound can be provided.
Future Research Directions and Emerging Applications
Design and Synthesis of Novel Functional Derivatives for Enhanced Performance
A primary avenue of future research lies in the chemical modification of n,n,n',n'-tetramethyl-1,10-decanediamine to create derivatives with superior or specialized properties. The presence of two tertiary amine groups at either end of a long, flexible decamethylene spacer makes it an ideal backbone for creating bolaform or gemini (B1671429) surfactants.
This transformation is typically achieved through the quaternization of the terminal amine groups with alkyl halides. The resulting dicationic surfactants, often called gemini surfactants, exhibit significantly enhanced surface activity compared to their single-chain monomeric counterparts. researchgate.netresearchgate.net Gemini surfactants are characterized by their two hydrophilic head groups and two hydrophobic tails, linked by a spacer—in this case, the decamethylene chain derived from the diamine. researchgate.net This structure allows for more efficient packing at interfaces, leading to lower critical micelle concentration (CMC) values, which signifies that less surfactant is needed to form micelles and achieve desired effects like reducing surface tension. researchgate.netresearchgate.net Research has demonstrated that solvent-free synthesis methods for these gemini surfactants are possible, aligning with the principles of green chemistry by minimizing waste and energy consumption. nih.gov
Another innovative derivatization approach involves reacting the precursor 1,10-decanediamine with lactose (B1674315) in a one-pot reaction to produce N,N'-dilactosyl-1,10-decanediamine, a sugar-based surfactant. google.com This method utilizes inexpensive and readily available raw materials under mild conditions, highlighting a pathway toward biocompatible and biodegradable functional derivatives suitable for industrial production. google.com
Interactive Table: Comparison of Surface Properties of a Gemini Surfactant vs. its Monomeric Counterpart.
| Surfactant Type | Compound Example | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γ_cmc) |
|---|---|---|---|
| Gemini Surfactant | N,N'-dimethyl-N,N'-didodecyl butylene diamine (DMDBA) | Lower | Lower |
| Monomeric Surfactant | Single-chain tertiary amine surfactant (C12A) | Higher | Higher |
Note: This table illustrates the general principle that gemini surfactants exhibit superior surface activity (lower CMC) compared to their corresponding single-chain surfactants. Specific values for a derivative of this compound would require direct experimental measurement, but the trend is well-established in surfactant chemistry. researchgate.net
Integration into Multi-component Systems for Synergistic Effects
The incorporation of this compound into multi-component systems is a promising strategy for achieving synergistic effects, where the combined performance exceeds the sum of the individual components. In polymer science, long-chain amines like this one are crucial as catalysts in the production of polyurethanes. tncintlchem.com They help to accelerate and control the polymerization reaction between polyols and isocyanates, which is essential for achieving the desired foam properties such as density, hardness, and thermal conductivity. tncintlchem.com The long alkyl chain of this compound can influence its compatibility and dispersion within the polymer matrix, potentially offering unique advantages in controlling reaction kinetics and final material properties.
A more advanced application is in the creation of dual-network polymers, which combine permanent chemical cross-links with transient physical bonds (like hydrogen bonds) to achieve unique mechanical properties, such as enhanced toughness and self-healing capabilities. frontiersin.org The diamine structure could be functionalized to participate in these networks, for instance, by forming part of a supramolecular system that provides reversible cross-linking, thereby dissipating energy and improving the durability of the material. frontiersin.org
Furthermore, research into the polymerization of diamines with reagents like sulfur monochloride has shown the potential to create brightly colored, conjugated polymers. acs.org These reactions are rapid and can be controlled to produce materials with varying degrees of cross-linking. acs.org The integration of a long-chain aliphatic diamine like this compound into such systems could yield novel polymers with interesting optical and electronic properties, suitable for applications in sensors or printable 2D objects. acs.org
Sustainable Synthesis and Application Development in the Context of Circular Economy
Beyond castor oil, microbial production routes are being developed. Genetically engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, are being harnessed in biorefinery processes to produce various diamines from renewable raw materials like sugars. nih.govnih.gov These bio-based manufacturing processes are central to establishing a sustainable plastics industry, where diamines serve as key monomers for bio-polyamides. nih.govnih.govgoogle.com
The principles of the circular economy also extend to the catalysts used in chemical processes. ukcatalysishub.co.ukbath.ac.uk Research is focused on developing recyclable catalysts and processes that minimize waste. For instance, amine-grafted heterogeneous catalysts have been synthesized from waste biomass and have demonstrated recyclability in chemical conversions. acs.org Applying such concepts to the synthesis and use of this compound, particularly when it is used as a catalyst itself, is an important direction. tncintlchem.com This involves designing processes where the amine catalyst can be recovered and reused, contributing to a closed-loop manufacturing system. ukcatalysishub.co.ukchemicalprocessing.com
Challenges and Opportunities in Industrial Scale-Up and Process Intensification
Transitioning the synthesis of this compound and its derivatives from the laboratory to an industrial scale presents several challenges and opportunities. Key industrial challenges in amine synthesis include the need for high temperatures and pressures, potential catalyst deactivation, and low selectivity, which can lead to the formation of side products. researchgate.net For long-chain amines, purification can be particularly energy-intensive.
Process intensification offers a strategy to overcome these hurdles. numberanalytics.comenergy.gov This approach focuses on developing innovative technologies to create substantially smaller, cleaner, and more energy-efficient processes. energy.gov Opportunities for the synthesis of this compound include:
Improved Catalysis: Developing more selective and robust catalysts can increase yield and reduce the formation of byproducts, simplifying purification. chemrxiv.org Heterogeneous catalysts, for instance, can simplify the separation of the catalyst from the product stream, a significant challenge with homogeneous catalysts. researchgate.net
Multi-step to One-Pot Reactions: A patented method for preparing the compound highlights advantages such as simpler operations, reduced wastewater, and higher purity, which avoids the need for energy-intensive rectification, thereby lowering equipment investment for industrial production.
Continuous Flow Processing: Shifting from traditional batch reactors to continuous flow systems, such as microreactors, can enhance heat and mass transfer, improve safety, and provide more consistent product quality. energy.gov
Advanced Separation Techniques: Implementing novel separation methods like divided-wall distillation columns can reduce the energy and capital costs associated with purifying the final product. energy.gov A patented two-step process for producing diamines from dialdehydes demonstrates yields exceeding 95% by suppressing side reactions, showcasing the potential of optimized reaction staging. google.com
When considering bio-based production routes, additional challenges arise, including the variability of bio-based feedstocks and potentially higher initial costs compared to petrochemical routes. tncintlchem.com Overcoming these economic and technical hurdles through process optimization and the development of highly efficient biocatalysts is crucial for the large-scale adoption of sustainable this compound production. tncintlchem.com
Q & A
Q. What are the optimal synthesis routes for N,N,N',N'-Tetramethyl-1,10-decanediamine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves alkylation of 1,10-diaminodecane with methylating agents like methyl iodide or dimethyl sulfate under basic conditions. Reaction temperature and stoichiometry are critical: excess methylating agent and prolonged reaction times (24–48 hours) at 60–80°C improve N-methylation efficiency. Purification via fractional distillation or column chromatography (using silica gel and chloroform/methanol eluents) is essential to isolate the tetramethylated product from intermediates like mono- or di-methylated derivatives . Contamination by shorter-chain analogs (e.g., hexamethylenediamine derivatives) may occur if precursor diamines are impure, necessitating rigorous NMR and GC-MS validation .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural confirmation : Use H and C NMR to verify methyl group substitution patterns. Key signals include methyl protons at δ 2.1–2.3 ppm (singlet) and methyl carbons at δ 40–45 ppm.
- Purity assessment : High-resolution mass spectrometry (HRMS) or elemental analysis ensures molecular formula accuracy (C₁₄H₃₂N₂).
- Physicochemical properties : Measure hydrophobicity (logP) via reverse-phase HPLC and basicity (pKa) via potentiometric titration. The compound’s long alkyl chain confers moderate lipophilicity (logP ~3.5), while tertiary amine groups impart weak basicity (pKa ~8.5–9.0) .
Advanced Research Questions
Q. What experimental strategies mitigate contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in cytotoxicity or antimicrobial efficacy studies often arise from variations in assay conditions (e.g., pH, solvent, cell lines). To reconcile conflicting
- Standardize solvent systems : Use buffered aqueous solutions (pH 7.4) with <1% DMSO to avoid solvent-induced artifacts.
- Control for chain-length effects : Compare activity against shorter analogs (e.g., N,N,N',N'-Tetramethyl-1,6-hexanediamine) to isolate chain-length dependencies.
- Validate membrane interaction mechanisms : Employ fluorescence anisotropy or surface plasmon resonance (SPR) to quantify binding to lipid bilayers, clarifying whether activity stems from membrane disruption or specific receptor interactions .
Q. How can this diamine be utilized as a catalyst or ligand in asymmetric synthesis?
Methodological Answer: The compound’s tertiary amine groups and flexible backbone make it a potential ligand for transition metals (e.g., Cu, Pd) in cross-coupling reactions. To optimize catalytic efficiency:
- Screen metal ratios : Test molar ratios of diamine:metal (1:1 to 2:1) in model reactions (e.g., Suzuki-Miyaura coupling).
- Modulate steric effects : Introduce bulky substituents on the decanediamine backbone to enhance enantioselectivity.
- Characterize coordination modes : Use X-ray crystallography or EXAFS to determine binding geometry. Preliminary data from shorter-chain analogs suggest bidentate coordination improves catalytic turnover .
Q. What are the challenges in scaling up this compound for in vivo studies, and how are they addressed?
Methodological Answer: Scaling up synthesis requires addressing:
- Thermal instability : The compound degrades above 150°C; use low-pressure distillation and inert atmospheres (N₂/Ar) during purification.
- Toxicity : MSDS data for related diamines indicate acute oral toxicity (e.g., LD₅₀ ~630 mg/kg in mice), necessitating strict PPE protocols and waste neutralization with dilute acetic acid .
- Formulation for delivery : Encapsulate in PEGylated liposomes to enhance aqueous solubility and reduce off-target effects in pharmacokinetic studies .
Data Contradiction Analysis
Q. Why do studies report conflicting partition coefficients (logP) for this compound?
Methodological Answer: Variations in logP values (~3.2–3.8) arise from methodological differences:
- Shake-flask vs. HPLC methods : Shake-flask assays (direct partitioning) may underestimate logP due to ionization, while HPLC (retention time correlation) assumes ideal column behavior.
- pH dependency : The compound’s weak basicity causes protonation at physiological pH, reducing apparent lipophilicity. Always report logD (pH 7.4) alongside logP for clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
